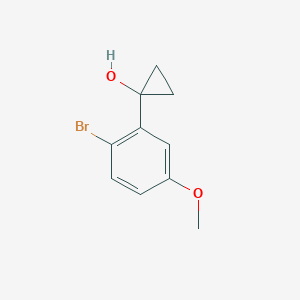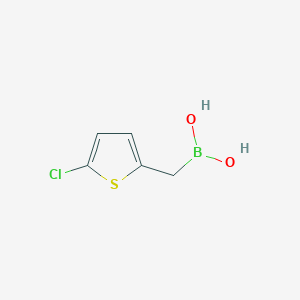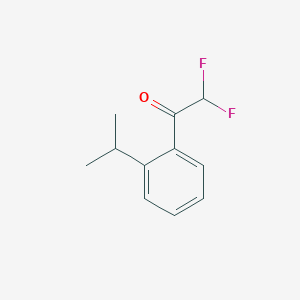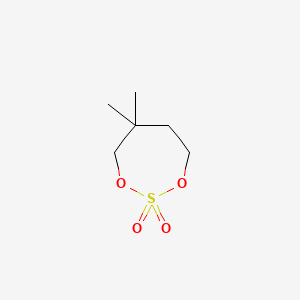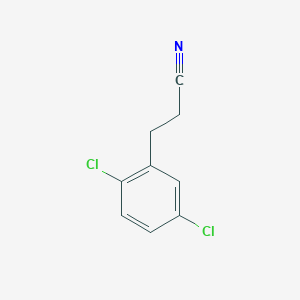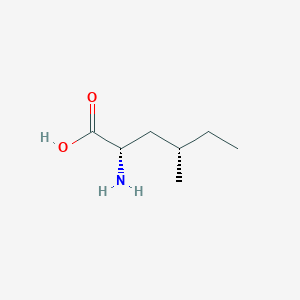
(2S,4S)-2-amino-4-methylhexanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S,4S)-2-amino-4-methylhexanoic acid is a chiral amino acid derivative It is known for its unique stereochemistry and is used in various scientific and industrial applications
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4S)-2-amino-4-methylhexanoic acid typically involves the use of chiral catalysts and specific reaction conditions to ensure the correct stereochemistry. One common method involves the asymmetric hydrogenation of a suitable precursor, such as a 2-amino-4-methylhex-5-enoic acid derivative, using a chiral rhodium catalyst. The reaction is carried out under hydrogen gas at elevated pressures and temperatures to achieve high enantioselectivity .
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of biocatalysts or enzymatic processes to achieve the desired stereochemistry. These methods are often preferred due to their higher efficiency and lower environmental impact compared to traditional chemical synthesis .
化学反応の分析
Types of Reactions
(2S,4S)-2-amino-4-methylhexanoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding keto acids or aldehydes.
Reduction: Reduction reactions can convert it into different amino alcohols.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield keto acids, while reduction can produce amino alcohols .
科学的研究の応用
(2S,4S)-2-amino-4-methylhexanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules and peptides.
Biology: This compound is studied for its role in enzyme-substrate interactions and protein folding.
Industry: It is used in the production of pharmaceuticals and as a precursor for various chemical syntheses.
作用機序
The mechanism of action of (2S,4S)-2-amino-4-methylhexanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity. It can act as an enzyme inhibitor by mimicking the natural substrate and blocking the active site, thereby preventing the enzyme from catalyzing its reaction .
類似化合物との比較
Similar Compounds
(2S,4R)-2-amino-4-methylhexanoic acid: This is a diastereomer of (2S,4S)-2-amino-4-methylhexanoic acid with different stereochemistry.
(2S,4S)-4-fluoroproline: Another chiral amino acid derivative with similar applications in peptide synthesis and medicinal chemistry.
Uniqueness
This compound is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties.
特性
分子式 |
C7H15NO2 |
|---|---|
分子量 |
145.20 g/mol |
IUPAC名 |
(2S,4S)-2-amino-4-methylhexanoic acid |
InChI |
InChI=1S/C7H15NO2/c1-3-5(2)4-6(8)7(9)10/h5-6H,3-4,8H2,1-2H3,(H,9,10)/t5-,6-/m0/s1 |
InChIキー |
MBZXSJWDBIIBLL-WDSKDSINSA-N |
異性体SMILES |
CC[C@H](C)C[C@@H](C(=O)O)N |
正規SMILES |
CCC(C)CC(C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(1-phenyl-1H-pyrazol-4-yl)oxy]piperidine](/img/structure/B15318590.png)

![Methyl 2,3-dihydro-1H-pyrrolo[3,2-B]pyridine-6-carboxylate](/img/structure/B15318622.png)


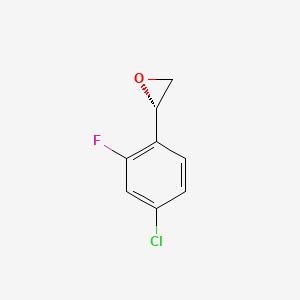
![2-(Aminomethyl)imidazo[1,2-a]pyridine-6-carboxylicaciddihydrochloride](/img/structure/B15318647.png)
![4-[2-(2-pyrrolidinyl)phenyl]Morpholine](/img/structure/B15318653.png)
![5-Ethyl-1-oxaspiro[2.5]octane](/img/structure/B15318662.png)
